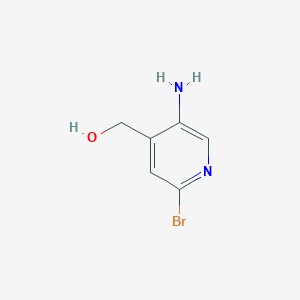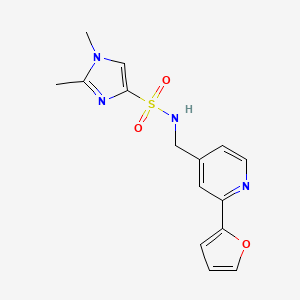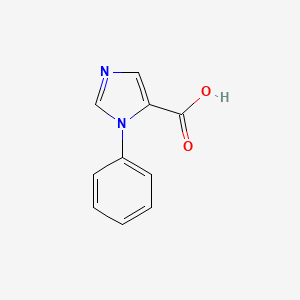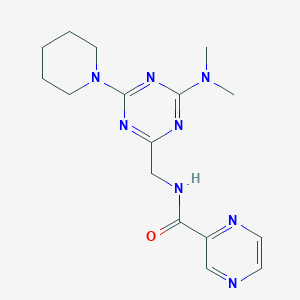
N-((4-(二甲氨基)-6-(哌啶-1-基)-1,3,5-三嗪-2-基)甲基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a synthesized organic compound with potential applications in various scientific fields. The chemical structure is comprised of a triazine ring, pyrazine carboxamide, and a dimethylamino group, endowing it with unique chemical and biological properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, including potential catalysts or ligands in coordination chemistry.
Biology and Medicine
In biology and medicine, it exhibits potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets, showing antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound may serve as an intermediate for the production of agrochemicals or pharmaceuticals, owing to its versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves a multi-step process:
Formation of the Triazine Core: : The core structure can be synthesized by reacting cyanuric chloride with dimethylamine and piperidine under controlled conditions, such as low temperature to avoid side reactions.
Coupling with Pyrazine Carboxamide: : The final step involves coupling the triazine derivative with pyrazine-2-carboxamide, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial synthesis could follow similar steps with optimizations for scale, such as continuous flow reactors for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur, especially in the triazine ring, leading to partially hydrogenated products.
Substitution: : Nucleophilic substitution reactions are common, particularly on the triazine ring due to the electron-withdrawing effects of the dimethylamino and piperidine substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Hydrogenated triazine ring compounds.
Substitution Products: : Varied depending on the nucleophile used, leading to diverse triazine derivatives.
作用机制
The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, the triazine ring might interact with nucleotide-binding sites, while the pyrazine carboxamide can form hydrogen bonds with amino acid residues, disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
N-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
N-((4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
Uniqueness
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide stands out due to its specific substituents that enhance its solubility and interaction with biological molecules, potentially leading to higher efficacy in biological applications.
Hope this deep dive into the chemical world brought you some fresh perspectives! What aspect are you most fascinated by?
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-23(2)15-20-13(11-19-14(25)12-10-17-6-7-18-12)21-16(22-15)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXFBSDMSTJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2467584.png)
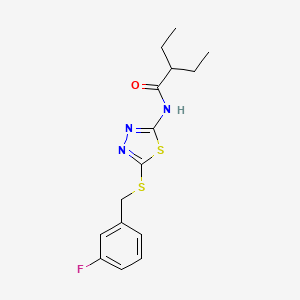
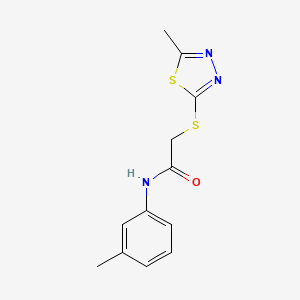
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)
![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)
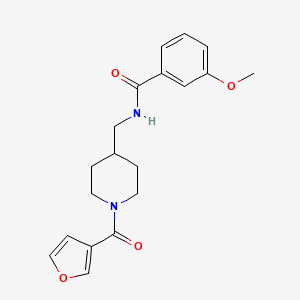
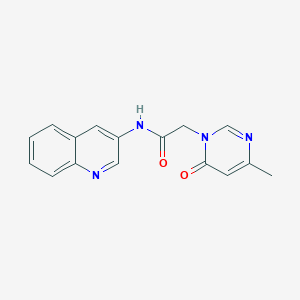
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)
